molecular formula C8H6FNO2S B1532501 5-Fluoro-2-(methylsulfonyl)benzonitrile CAS No. 1379097-18-3

5-Fluoro-2-(methylsulfonyl)benzonitrile

Cat. No. B1532501
M. Wt: 199.2 g/mol
InChI Key: VEHWTBKKGIZKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(methylsulfonyl)benzonitrile is a chemical compound with the molecular formula C8H6FNO2S . It has an average mass of 199.202 Da and a monoisotopic mass of 199.010330 Da . This compound is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(methylsulfonyl)benzonitrile consists of a benzonitrile core with a fluorine atom and a methylsulfonyl group attached to the benzene ring . More detailed structural analysis would require specific spectroscopic data, which is not provided in the search results.


Physical And Chemical Properties Analysis

The boiling point of 5-Fluoro-2-(methylsulfonyl)benzonitrile is predicted to be 365.2±42.0 °C, and its density is predicted to be 1.41±0.1 g/cm3 .

Scientific Research Applications

Practical Synthesis Applications

A study details the practical syntheses of derivatives related to 5-Fluoro-2-(methylsulfonyl)benzonitrile, focusing on regioselective introduction of the methylthio moiety and further functionalization to produce benzylamine derivatives. This process highlights the compound's utility in synthesizing complex chemical structures with potential applications in pharmaceuticals and materials science (Perlow et al., 2007).

Metabolic Fate and Disposition

Another research explored the physiologic disposition and metabolic fate of a compound structurally similar to 5-Fluoro-2-(methylsulfonyl)benzonitrile, focusing on its absorption, distribution, excretion, and metabolic transformation in various species. This study provides insights into how modifications to the sulfonylbenzonitrile backbone affect pharmacokinetic properties, which is crucial for drug development (Hucker et al., 1973).

Imaging Agent Development

Research on the synthesis and labeling of compounds for imaging purposes demonstrates the potential of fluorinated benzonitrile derivatives in developing radioligands for positron emission tomography (PET), particularly for imaging brain receptors. Such applications are vital for advancing diagnostic techniques in neurology and oncology (Siméon et al., 2007).

Fuel Cell Technology

Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers were synthesized for use in proton exchange membranes for fuel cells, demonstrating the material science applications of fluorinated benzonitrile derivatives. This research highlights the compound's role in developing energy technologies, especially in creating more efficient and durable fuel cells (Sankir et al., 2007).

Organic Synthesis Innovations

The development of novel methodologies for the construction of complex molecules, including the use of fluorosulfonylbenzoyl derivatives for electrophilic asymmetric fluorination, showcases the versatility of 5-Fluoro-2-(methylsulfonyl)benzonitrile and related compounds in organic synthesis. These advancements contribute to the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical development (Liu et al., 2000).

properties

IUPAC Name

5-fluoro-2-methylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHWTBKKGIZKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(methylsulfonyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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